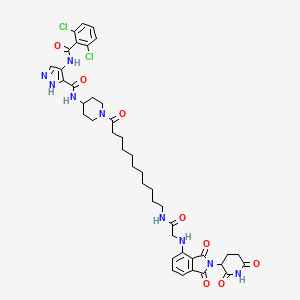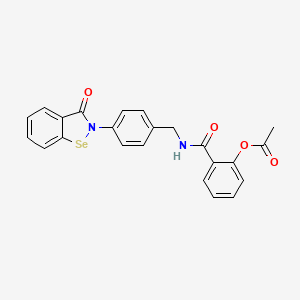![molecular formula C12H20O6 B12388794 (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano2,3-d[1,3]dioxol-6-ol is a complex organic molecule. It features multiple stereocenters and isotopic labels, making it a valuable compound for various scientific studies, particularly in the fields of organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the dioxolane and furan rings, as well as the introduction of isotopic labels. The reaction conditions typically involve the use of protecting groups, selective deprotection, and stereoselective reactions to ensure the correct configuration of the stereocenters.
Industrial Production Methods
Industrial production of such a complex molecule is challenging and often requires specialized equipment and techniques. The process may involve the use of automated synthesizers and high-throughput screening to optimize the reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The dioxolane and furan rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model system to study stereoselective reactions and isotopic labeling. It helps researchers understand the mechanisms of complex organic reactions.
Biology
In biological studies, the isotopic labels in the compound can be used to trace metabolic pathways and study enzyme mechanisms. This is particularly useful in understanding how organisms process different molecules.
Medicine
In medicine, the compound can be used in drug development and testing. Its complex structure and isotopic labels make it a valuable tool for studying drug metabolism and pharmacokinetics.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique structure allows for the exploration of novel catalytic reactions and material properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes and other proteins, altering their activity and function. The isotopic labels can provide detailed information about the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuran
- (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d][1,3]dioxol-6-ol
Uniqueness
The uniqueness of (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano2,3-d[1,3]dioxol-6-ol lies in its isotopic labels and stereochemistry. These features make it particularly valuable for detailed mechanistic studies and tracing experiments in various scientific fields.
Propriétés
Formule moléculaire |
C12H20O6 |
|---|---|
Poids moléculaire |
266.24 g/mol |
Nom IUPAC |
(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1/i5+1,6+1,7+1,8+1,9+1,10+1 |
Clé InChI |
KEJGAYKWRDILTF-JLJDSHMISA-N |
SMILES isomérique |
CC1(O[13CH2][13C@@H](O1)[13C@@H]2[13C@@H]([13C@@H]3[13C@H](O2)OC(O3)(C)C)O)C |
SMILES canonique |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



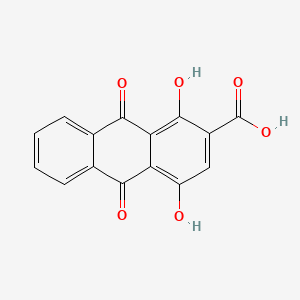
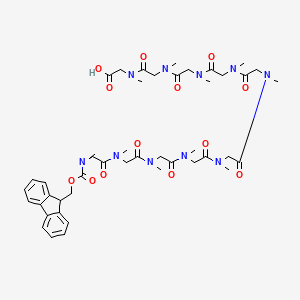
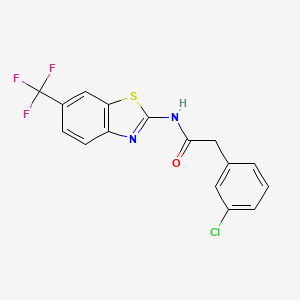

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)
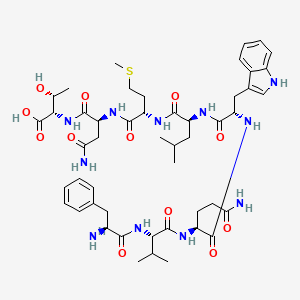

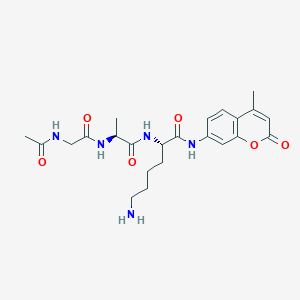
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)

